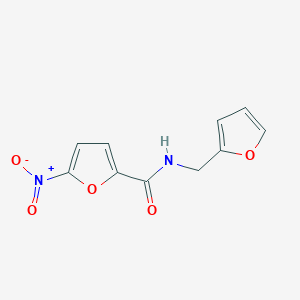![molecular formula C20H30N4O4S B5553925 1-[(dimethylamino)sulfonyl]-N-{2-[(2-oxo-1-pyrrolidinyl)methyl]benzyl}-4-piperidinecarboxamide](/img/structure/B5553925.png)
1-[(dimethylamino)sulfonyl]-N-{2-[(2-oxo-1-pyrrolidinyl)methyl]benzyl}-4-piperidinecarboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-[(dimethylamino)sulfonyl]-N-{2-[(2-oxo-1-pyrrolidinyl)methyl]benzyl}-4-piperidinecarboxamide is a useful research compound. Its molecular formula is C20H30N4O4S and its molecular weight is 422.5 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 422.19877662 g/mol and the complexity rating of the compound is 683. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Organic Synthesis and Chemical Reactions
Research has explored the reactivity of compounds containing dimethylamino, pyrrolidino, and piperidino groups, focusing on nucleophilic substitution reactions and the synthesis of heterocyclic compounds. For example, Sekiguchi, Horie, and Suzuki (1988) demonstrated that the dialkylamino group of certain naphthalenes is replaced by primary amines, highlighting the role of solvents like dimethyl sulphoxide in facilitating these reactions (S. Sekiguchi, T. Horie, & T. Suzuki, 1988). Similarly, Martin, Meth–Cohn, and Suschitzky (1974) investigated the thermal decomposition of sulphonyl azides, leading to mesoionic spirobenzothiadiazoles or benzothiadiazoles, dependent on the nucleophilic amine used (John R. Martin, O. Meth–Cohn, & H. Suschitzky, 1974).
Pharmaceutical Applications
Compounds with dimethylamino and related groups have been evaluated for their potential pharmaceutical applications, including as antidepressants and anticancer agents. Hvenegaard et al. (2012) identified enzymes involved in the oxidative metabolism of a novel antidepressant, elucidating pathways critical for drug development (Mette G. Hvenegaard et al., 2012). Sugimoto et al. (1990) synthesized piperidine derivatives showing significant anti-acetylcholinesterase activity, indicating their potential as antidementia agents (H. Sugimoto et al., 1990).
Materials Science
In materials science, Liu et al. (2013) synthesized fluorinated polyamides containing pyridine and sulfone moieties, demonstrating properties desirable for high-performance materials, such as solubility in common solvents, high glass transition temperatures, and low dielectric constants (Xiao-Ling Liu et al., 2013).
Wirkmechanismus
Safety and Hazards
Eigenschaften
IUPAC Name |
1-(dimethylsulfamoyl)-N-[[2-[(2-oxopyrrolidin-1-yl)methyl]phenyl]methyl]piperidine-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H30N4O4S/c1-22(2)29(27,28)24-12-9-16(10-13-24)20(26)21-14-17-6-3-4-7-18(17)15-23-11-5-8-19(23)25/h3-4,6-7,16H,5,8-15H2,1-2H3,(H,21,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CQMINYBDPAEULM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)S(=O)(=O)N1CCC(CC1)C(=O)NCC2=CC=CC=C2CN3CCCC3=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H30N4O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
422.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![2-{2-[(TERT-BUTYLAMINO)METHYL]-1H-PYRROL-1-YL}-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHEN-3-YL CYANIDE](/img/structure/B5553851.png)


![N-(3-chloro-4-methylphenyl)-2-[(7-cyano-4-hydroxy-2-oxo-1,2-dihydrothieno[3,2-d]pyrimidin-6-yl)thio]acetamide](/img/structure/B5553889.png)




![2-{[(2-nitrophenyl)sulfonyl]amino}ethyl methylcarbamate](/img/structure/B5553911.png)

![[(3R,4R)-3-hydroxy-4-methyl-3-propan-2-ylpyrrolidin-1-yl]-(2-methyl-1,3-benzoxazol-6-yl)methanone](/img/structure/B5553916.png)
![Ethyl 4-[(3-nitrophenyl)amino]quinoline-3-carboxylate](/img/structure/B5553920.png)
![8-[(2,4-dichlorophenoxy)acetyl]-3-methyl-1-oxa-3,8-diazaspiro[4.5]decan-2-one](/img/structure/B5553926.png)
![4-({4-[5-(1H-imidazol-1-ylmethyl)-4-methyl-4H-1,2,4-triazol-3-yl]piperidin-1-yl}carbonyl)morpholine](/img/structure/B5553937.png)
